2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,3,9a-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-3,6-7,9H,4-5H2 |
InChI Key |
QAQFAJIIPMSBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C=CC=CN2C1=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Reduction Method
A method described in a patent involves the reduction of a pyridopyridone precursor using palladium on carbon as a catalyst and sodium borohydride as the reducing agent. The reaction is carried out in methanol under reflux for 3 hours. After filtration and workup involving ethyl acetate extraction and drying, the target compound is isolated as a red solid with a moderate yield of approximately 50%. This method is notable for its use of a catalytic hydrogenation approach to achieve the dihydro derivative, indicating selective reduction of the pyrimidinone ring system without over-reduction of other functionalities.
- Catalyst: 0.05 equivalents Pd/C
- Reducing agent: 3 equivalents NaBH4
- Solvent: Methanol
- Temperature: Reflux (~65 °C)
- Reaction time: 3 hours
- Yield: 50%
Hexafluoroisopropyl Alcohol (HFIP) Mediated Domino Synthesis
A more recent and environmentally benign approach utilizes the unique solvent properties of 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) to mediate a domino reaction sequence. This involves an initial aza-Michael addition followed by intramolecular acyl substitution, leading to the formation of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones in high to quantitative yields. The polar nature and strong hydrogen bond donor capability of HFIP are critical for facilitating this cascade process under mild conditions, making this method attractive for green chemistry applications.
- Reaction type: Domino aza-Michael addition and cyclization
- Solvent: HFIP (acts as both solvent and promoter)
- Conditions: Ambient temperature, no harsh reagents
- Yield: Up to quantitative (near 100%)
- Advantages: Environmentally friendly, mild conditions, high efficiency
Multi-Component Condensation and Cyclization
Another synthetic strategy involves multi-component reactions combining cyclic ketones or aldehydes with active methylene compounds and nitrogen sources under basic or acidic conditions. For example, treatment of cyclic compounds containing active methylene groups with thiophen-2-carbaldehyde and malononitrile in aqueous ethanol leads to intermediates that can be further cyclized with thiourea and sodium hydroxide to yield fused pyrido-pyrimidine derivatives. Subsequent acid treatment affords the target bicyclic compounds in good yields (68-86%). This method benefits from operational simplicity and the use of readily available starting materials.
- Starting materials: Cyclic ketones, aldehydes, malononitrile, thiourea
- Solvent: Water/ethanol mixture
- Conditions: Stirring at room temperature to reflux, 2-24 hours
- Workup: Acid/base treatment, recrystallization
- Yield: 68-86%
- Characterization: Confirmed by NMR, IR, elemental analysis
| Feature | Palladium-Catalyzed Reduction | HFIP-Mediated Domino Synthesis | Multi-Component Condensation |
|---|---|---|---|
| Reaction Type | Catalytic reduction | Domino aza-Michael + cyclization | Multi-component condensation |
| Catalyst/Reagent | Pd/C, NaBH4 | None (HFIP solvent) | Base/acid |
| Solvent | Methanol | Hexafluoroisopropyl alcohol | Water/ethanol |
| Temperature | Reflux (~65 °C) | Ambient | Room temp to reflux |
| Reaction Time | 3 hours | Minutes to hours | 2-24 hours |
| Yield | Moderate (50%) | High to quantitative | Good (68-86%) |
| Environmental Impact | Moderate (metal catalyst, reducing agent) | Low (green solvent) | Moderate (aqueous solvents) |
| Scalability | Moderate | High | High |
The palladium-catalyzed method is effective for selective reduction but requires handling of metal catalysts and hydride reagents, which may limit scalability and environmental friendliness.
The HFIP-mediated domino synthesis represents a significant advancement, leveraging solvent effects to drive efficient ring closure without additional catalysts or harsh reagents. This method aligns well with green chemistry principles and offers near-quantitative yields, making it highly attractive for industrial applications.
Multi-component condensation methods provide versatility in substrate scope and allow for structural diversity in the pyrido-pyrimidine framework. The use of aqueous ethanol as solvent and mild conditions enhances the practicality of this approach.
Characterization of products from these methods typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and IR spectroscopy to confirm the formation of the bicyclic ring system and functional groups.
The preparation of 2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can be achieved through several synthetic routes, each with distinct advantages. The palladium-catalyzed reduction offers a classical approach, while the HFIP-mediated domino reaction provides a modern, green, and highly efficient alternative. Multi-component condensation methods add flexibility and accessibility to the synthesis. Selection of the method depends on the desired scale, environmental considerations, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido[1,2-a]pyrimidin-4(9aH)-one scaffold.
Scientific Research Applications
Chemical Properties and Structure
The compound 2,3-dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is , with a molecular weight of 148.17 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains. For instance, a study demonstrated that certain derivatives possess activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Neuroprotective Effects
Neuroprotective properties have been attributed to certain pyrido[1,2-a]pyrimidin-4-one derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative A | 16 | Staphylococcus aureus |
| Derivative B | 32 | Escherichia coli |
| Derivative C | 8 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer activity, various derivatives were tested against different cancer cell lines. The results showed that certain compounds induced significant cytotoxicity at low concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative D | 5 | MCF-7 |
| Derivative E | 10 | HeLa |
| Derivative F | 15 | A549 (lung cancer) |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Structural and Functional Insights
Saturation and Flexibility :
- The target compound’s 2,3-dihydro configuration introduces partial saturation, reducing aromaticity and increasing conformational flexibility. This contrasts with fully aromatic analogs like pyrazolo-fused derivatives, which exhibit rigid, planar structures .
- Increased saturation (e.g., 6,7,8,9-tetrahydro derivatives) enhances solubility but may reduce binding affinity to flat enzymatic pockets .
Heterocyclic Fusion: Pyrazolo or triazole ring fusion (e.g., and ) expands π-π stacking capabilities, critical for receptor binding in anti-inflammatory agents .
Synthetic Accessibility :
Pharmacological and Industrial Relevance
- Anti-Cancer Applications : 2-Thioxo derivatives () highlight the role of sulfur in modulating cytotoxicity, though mechanistic studies are pending .
- Anti-Inflammatory Agents : Compound 10a’s pyrazolyl-aryl design demonstrates how substituent bulk and polarity balance efficacy and safety (e.g., reduced ulcerogenicity vs. NSAIDs) .
- Pharmaceutical Intermediates : Derivatives like 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one () are marketed as research reagents, underscoring industrial demand for modular heterocycles .
Biological Activity
2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the aza-Michael addition followed by intramolecular acyl substitution. Recent studies have reported efficient and environmentally benign synthetic routes using hexafluoroisopropanol as a solvent, achieving high yields and purity of the product .
Biological Activity Overview
The biological activities of this compound and its derivatives have been explored in various contexts:
- Antiviral Activity : Some derivatives have shown promising results as inhibitors of the Hepatitis C virus (HCV). For instance, compounds related to pyrido[2,3-d]pyrimidin-7(8H)-ones exhibited significant inhibitory effects against HCV genotype 1b replicon with EC50 values as low as 0.027 μM .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various bacterial and fungal strains. Studies indicate that certain derivatives possess notable antibacterial properties, making them potential candidates for further development in treating infectious diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various substituents on the pyridine and pyrimidine rings. Modifications at specific positions can enhance or inhibit activity against targeted biological pathways. For example:
| Compound | Substituent | Biological Activity | EC50 (μM) |
|---|---|---|---|
| Compound 21{4,10} | None | HCV Inhibitor | 0.027 |
| Compound 24{2,10} | None | HCV Inhibitor | 0.034 |
| Derivative A | Trifluoromethyl | Antimicrobial | Not specified |
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Inhibition of HCV : A study synthesized a library of pyrido[2,3-d]pyrimidin-7(8H)-ones which demonstrated high selectivity and potency against HCV replication. The compounds were evaluated using a replicon assay with promising results comparable to established treatments like sofosbuvir .
- Antimicrobial Screening : Research on various derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard agar diffusion methods and exhibited zones of inhibition that suggest potential for therapeutic use against resistant strains .
Q & A
Q. What synthetic methodologies are recommended for preparing 2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one and its derivatives?
Methodological Answer:
- Knoevenagel Condensation : Employ β-ketolactams or β-ketolactones with aldehydes in the presence of ammonium acetate to form fused pyrano-pyrimidinones via 6π-electrocyclization (e.g., yields up to 85% under optimized conditions) .
- Hydrazine-Mediated Cyclization : Reflux hydrazine hydrate with precursor compounds in ethanol for 10–12 hours, followed by purification via column chromatography (hexane:ethyl acetate, 2:1) .
- One-Pot Synthesis : Use Biginelli-like reactions for dihydropyrimidinone scaffolds, leveraging urea/thiourea and aldehydes in acidic conditions .
- TMSOTf/Et3N Catalysis : Achieve cyclization of acrylamides or β-ketoamides under mild conditions (room temperature, 2 hours) to form pyrrolo-pyrimidinones with >90% yields .
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Ammonium acetate, ethanol, reflux | 70–85 | |
| Hydrazine Cyclization | Hydrazine hydrate, ethanol, reflux | 60–75 | |
| TMSOTf/Et3N | TMSOTf, Et3N, RT | >90 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- <sup>13</sup>C NMR Analysis : Identify carbonyl carbons at ~161 ppm (pyrido-pyrimidinone core) and compare with model compounds (e.g., 168–170 ppm for pyrimidin-4(1H)-ones) to confirm regiochemistry .
- Mass Spectrometry (MS) : Use high-resolution MS to detect molecular ions (e.g., m/z 299 [M<sup>+</sup>] for benzo[d][1,3]dioxol derivatives) .
- X-ray Crystallography : Resolve crystal structures of analogs (e.g., 2,3-trimethylene derivatives) to confirm stereochemistry and hydrogen-bonding patterns .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps for optoelectronic applications) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., 3-ethyl vs. 3-vinyl substitutions) to identify critical functional groups. For example, 3-ethyl derivatives show enhanced analgesic activity (82.8% inhibition vs. ibuprofen’s 79.5%) .
- In Vitro/In Vivo Correlation : Validate anti-inflammatory activity (e.g., carrageenan-induced edema models) with pharmacokinetic studies to assess bioavailability .
- Impurity Profiling : Use HPLC to detect trace impurities (e.g., 9-hydroxyrisperidone at 0.1% threshold) that may skew bioactivity results .
Q. Table 2: Bioactivity Comparison of Key Derivatives
| Compound | Activity (% Inhibition) | Ulcerogenic Effect | Reference |
|---|---|---|---|
| 10a (3-amino-5-hydroxypyrazolyl) | 82.8 (Anti-inflammatory) | Low | |
| 4c (3-aryl triazolopyrimidine) | 78.5 (Analgesic) | Moderate |
Q. What strategies optimize cyclization steps in pyrido-pyrimidinone synthesis?
Methodological Answer:
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ammonium acetate vs. pyridine) to enhance enolate formation and cyclization rates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates, while ethanol minimizes side reactions .
- Temperature Control : Maintain 60–80°C for TMSOTf-mediated cyclizations to balance reaction speed and product stability .
Q. How are computational methods applied to predict reactivity and drug-likeness?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to prioritize analogs .
- ADMET Prediction : Use SwissADME to assess logP (<3), topological polar surface area (<140 Ų), and blood-brain barrier penetration .
- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. What analytical techniques resolve degradation products or impurities?
Methodological Answer:
- LC-MS/MS : Detect hydroxylated metabolites (e.g., 9-hydroxy derivatives) with MRM transitions (e.g., m/z 299 → 188) .
- Forced Degradation Studies : Expose compounds to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify stability-linked impurities .
- Chiral HPLC : Separate enantiomers (e.g., 9RS-hydroxyrisperidone) using Chiralpak AD-H columns with hexane:isopropanol:amine mobile phases .
Q. How do structural modifications influence optoelectronic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
